molecular formula C13H11NO2 B1603675 5-(2-Methylphenyl)nicotinic acid CAS No. 887973-51-5

5-(2-Methylphenyl)nicotinic acid

Cat. No. B1603675
CAS RN: 887973-51-5
M. Wt: 213.23 g/mol
InChI Key: MHRKSAQEXFTVFQ-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 . The compound is also known as 2-Methylpicolinic acid.


Molecular Structure Analysis

The InChI code for 5-(2-Methylphenyl)nicotinic acid is 1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) . This indicates the presence of a methylphenyl group attached to the 5th carbon of the nicotinic acid molecule.


Physical And Chemical Properties Analysis

5-(2-Methylphenyl)nicotinic acid has a molecular weight of 213.24 . Its IUPAC name is 5-(2-methylphenyl)nicotinic acid .

Scientific Research Applications

Pharmacology

5-(2-Methylphenyl)nicotinic acid: has shown promise in the field of pharmacology, particularly in the development of novel therapeutic agents. Derivatives of nicotinic acid have been synthesized and evaluated for their efficacy in treating various diseases, including inflammatory conditions and pain management . These derivatives have also been explored for their potential against Alzheimer’s disease, showcasing the versatility of this compound in drug design and development.

Material Science

In material science, 5-(2-Methylphenyl)nicotinic acid is utilized for its chemical properties to synthesize new materials. Its molecular structure allows for the creation of complex compounds with specific characteristics, which can be applied in the development of advanced materials with unique physical and chemical properties .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, serving as a building block for various organic reactions. It is involved in the synthesis of heterocyclic compounds, which are essential in the production of pharmaceuticals and agrochemicals. The benzylic position of the molecule is particularly reactive, making it a valuable component in synthetic chemistry .

Analytical Chemistry

5-(2-Methylphenyl)nicotinic acid: is significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic analysis and spectrometry. Its well-defined structure and properties make it suitable for use in the calibration of analytical instruments and the validation of analytical methods .

Life Sciences Research

In life sciences research, 5-(2-Methylphenyl)nicotinic acid is a key subject of study due to its biological activity. Research has focused on its role in biological systems and its potential therapeutic applications. It is used as a starting compound in the synthesis of biologically active molecules that could lead to new treatments for bacterial infections and other diseases .

Industrial Applications

Industrially, nicotinic acid and its derivatives are produced for various applications, including as additives in animal feed and pharmaceuticals. The production methods and applications of nicotinic acid highlight the industrial relevance of 5-(2-Methylphenyl)nicotinic acid . It underscores the importance of developing eco-friendly production methods to meet the needs of green chemistry and reduce environmental impact .

properties

IUPAC Name

5-(2-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-12(9)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKSAQEXFTVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602481
Record name 5-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887973-51-5
Record name 5-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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